5-Bromo-2,3-diphenyl-1H-indole
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Overview
Description
5-Bromo-2,3-diphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 5th position and phenyl groups at the 2nd and 3rd positions makes this compound particularly interesting for various chemical and biological studies.
Mechanism of Action
Target of Action
5-Bromo-2,3-diphenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle . Additionally, indole is an important heterocyclic system that provides the skeleton to various natural products and drugs .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting they may have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological activity it exhibits. For example, if it acts as an antiviral agent, it may inhibit viral replication, leading to a decrease in viral load .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules . These interactions can be crucial in biochemical reactions, affecting the function of enzymes, proteins, and other biomolecules .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that 5-Bromo-2,3-diphenyl-1H-indole could potentially influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors . This binding could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-diphenyl-1H-indole typically involves the bromination of 2,3-diphenyl-1H-indole. One common method includes the use of bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The choice of solvent, temperature, and brominating agent can be optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of 5-amino-2,3-diphenyl-1H-indole.
Substitution: Formation of 5-substituted-2,3-diphenyl-1H-indole derivatives.
Scientific Research Applications
5-Bromo-2,3-diphenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Bromoindole: Lacks the phenyl groups at the 2nd and 3rd positions.
2,3-Diphenylindole: Lacks the bromine atom at the 5th position.
5-Fluoro-2,3-diphenyl-1H-indole: Contains a fluorine atom instead of bromine at the 5th position.
Uniqueness: 5-Bromo-2,3-diphenyl-1H-indole is unique due to the combined presence of the bromine atom and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2,3-diphenyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQILLMTIDLFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733872 |
Source
|
Record name | 5-Bromo-2,3-diphenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-11-7 |
Source
|
Record name | 5-Bromo-2,3-diphenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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